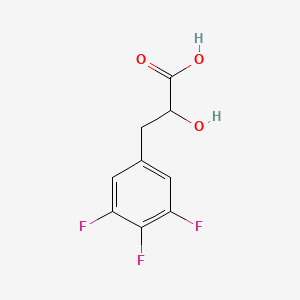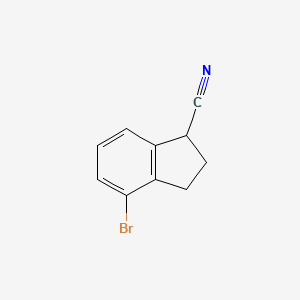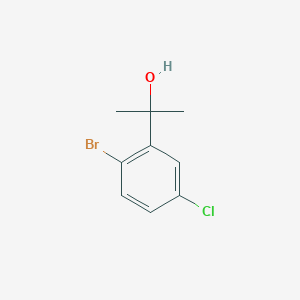
1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride, Mixture of Diastereomers, is a chemical compound with the empirical formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a methoxy group and a methyl group, along with a methanamine group attached to the ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
The synthesis of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: Starting with a suitable cyclopentane derivative, the methoxy and methyl groups are introduced through substitution reactions.
Introduction of the methanamine group: The methanamine group is attached to the cyclopentyl ring through a nucleophilic substitution reaction.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Scientific Research Applications
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in biological studies to investigate the effects of cyclopentyl derivatives on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride involves its interaction with molecular targets in biological systems. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(Methoxymethyl)cyclopentylmethanamine hydrochloride: This compound has a similar structure but lacks the methyl group on the cyclopentyl ring.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: This compound is used in different types of chemical reactions, such as the Diels-Alder reaction, and has different applications.
The uniqueness of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(1-methoxy-3-methylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7-3-4-8(5-7,6-9)10-2;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
BYVJQRZOEGWRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)









